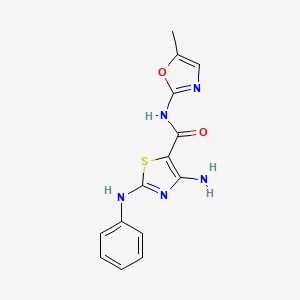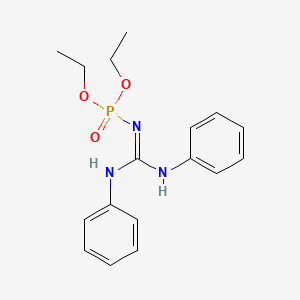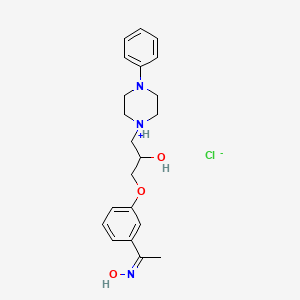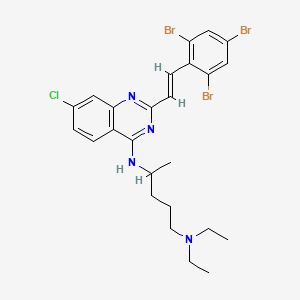
4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, an oxazole ring, and an aniline group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions.
Formation of the Oxazole Ring: Using a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Aniline Substitution: Introducing the aniline group through a nucleophilic aromatic substitution reaction.
Final Coupling: Coupling the oxazole and thiazole intermediates under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline group, forming quinone derivatives.
Reduction: Reduction reactions might target the oxazole or thiazole rings, potentially leading to ring-opened products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aniline and thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.
Receptor Binding: Investigation into binding affinities with various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Potential antimicrobial properties due to the presence of the thiazole and oxazole rings.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-2-anilino-1,3-thiazole-5-carboxamide: Lacks the oxazole ring.
2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide: Lacks the amino group on the thiazole ring.
Uniqueness
The presence of both the oxazole and thiazole rings, along with the aniline group, makes 4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide unique. This combination of functional groups can lead to diverse chemical reactivity and potential biological activities.
Propiedades
Número CAS |
892613-84-2 |
|---|---|
Fórmula molecular |
C14H13N5O2S |
Peso molecular |
315.35 g/mol |
Nombre IUPAC |
4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5O2S/c1-8-7-16-13(21-8)19-12(20)10-11(15)18-14(22-10)17-9-5-3-2-4-6-9/h2-7H,15H2,1H3,(H,17,18)(H,16,19,20) |
Clave InChI |
MLAHIAORDSHUPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(O1)NC(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N |
Solubilidad |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)

![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)

![3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14154107.png)
![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)


![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)

![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)
